1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)

Cell cycle regulation Anti-mitogenic signaling LPA receptor pharmacology

1-O-Hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt), commonly designated C16 Cyclic LPA, is a synthetic cyclic phosphatidic acid (cPA) belonging to the bioactive glycerophospholipid class. It features a C16 alkyl-ether chain at the sn-1 position and a distinctive 5-membered cyclic phosphate ring formed between the sn-2 hydroxyl and sn-3 phosphate, which differentiates it from linear lysophosphatidic acid (LPA) species.

Molecular Formula C19H42NO5P
Molecular Weight 395.5 g/mol
Cat. No. B12085836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
Molecular FormulaC19H42NO5P
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+]
InChIInChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3
InChIKeyACJRKXHGGHOLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16 Cyclic LPA (1-O-Hexadecyl-sn-glycero-2,3-cyclic-phosphate, Ammonium Salt): Compound Identity and Class Definition for Procurement Specification


1-O-Hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt), commonly designated C16 Cyclic LPA, is a synthetic cyclic phosphatidic acid (cPA) belonging to the bioactive glycerophospholipid class . It features a C16 alkyl-ether chain at the sn-1 position and a distinctive 5-membered cyclic phosphate ring formed between the sn-2 hydroxyl and sn-3 phosphate, which differentiates it from linear lysophosphatidic acid (LPA) species . Supplied as a powder with >99% purity (TLC), a molecular formula of C19H42NO5P, and a molecular weight of 395.51 g/mol, this compound is manufactured by Avanti Research (a Croda brand) under SKU 857225P and requires storage at −20°C .

Why Generic Substitution of C16 Cyclic LPA with Other LPA or cPA Analogs Is Scientifically Unsupported


Despite superficial structural similarity, cyclic phosphatidic acid (cPA) and its linear counterpart lysophosphatidic acid (LPA) elicit functionally opposite biological responses, making them non-interchangeable in experimental systems [1]. Unlike LPA and alkenyl-glycerophosphate, which stimulate proliferation, cPA is antiproliferative; unlike LPA, which decreases intracellular cAMP, cPA increases it [1]. Furthermore, the alkyl-ether linkage at sn-1 confers resistance to phospholipase-mediated fatty acid cleavage that ester-linked cPA analogs (e.g., 16:0 Cyclic LPA, 1-palmitoyl-sn-glycero-2,3-cyclic-phosphate) lack, while the cyclic phosphate ring itself is susceptible to hydrolysis that converts cPA into pro-invasive LPA [2]. These pharmacologic and metabolic divergences mean that substituting this compound with a non-cyclic LPA, an ester-linked cPA, or a different chain-length analog without experimental re-validation risks generating confounded or opposite results.

Quantitative Differential Evidence: C16 Cyclic LPA vs. Closest Analogs and Alternatives


Antiproliferative Activity: cPA Opposes LPA-Induced Proliferation in NIH3T3 Fibroblasts

In NIH3T3 fibroblasts, cyclic-PA (cPA) is antiproliferative, whereas LPA and alkenyl-glycerophosphate both induce proliferation [1]. This functional opposition was demonstrated in the same cell system under identical conditions, establishing that the cyclic phosphate ring converts a growth-promoting lipid mediator into a growth-inhibitory one. This finding has been corroborated in colorectal cancer cells (DLD-1), where cPA induces G0/G1 cell cycle arrest via downregulation of cyclin D1 and inhibition of AKT phosphorylation [2].

Cell cycle regulation Anti-mitogenic signaling LPA receptor pharmacology

Tumor Invasion and Metastasis Inhibition: Pal-cLPA Achieves 93.8% Suppression at 25 μM

In a quantitative in vitro transcellular migration (invasion) assay, Pal-cLPA (palmitoyl cyclic LPA, the acyl-form of 16:0 cPA) inhibited MM1 rat ascites hepatoma cell invasion by 93.8% at a concentration of 25 μM, making it the most potent analog among the cyclic LPA derivatives tested [1]. In direct contrast, 1-oleoyl LPA is characterized as a potent inducer of tumor cell invasion in the same experimental system [1]. Pal-cLPA also suppressed pulmonary metastasis of B16 mouse melanoma cells in vivo following tail vein injection in C57BL/6 mice [1]. The invasion-inhibitory effect was accompanied by impaired LPA-triggered F-actin formation and a rapid increase in intracellular cAMP in MM1 cells [1].

Cancer metastasis Tumor invasion assay Anti-metastatic lipid

Alkyl-Ether Linkage at sn-1 Confers Metabolic Stability Against Phospholipase-Mediated Fatty Acid Cleavage

C16 Cyclic LPA carries a 1-O-hexadecyl (alkyl-ether) linkage at the sn-1 position, which is structurally and metabolically distinct from the 1-palmitoyl (ester) linkage found in 16:0 Cyclic LPA [1]. The Uchiyama et al. (2007) study explicitly states that alkyl ether analogs of cPA were synthesized 'to prevent the cleavage of the fatty acid,' confirming that the ether bond provides resistance to phospholipase A1/A2 and acyltransferase-mediated hydrolysis that would otherwise release the fatty acid and convert the molecule into a linear LPA species [1]. In the broader LPA literature, van der Bend et al. (1992) demonstrated that an ether-linked LPA (1-O-hexadecylglycerol 3-phosphate) displays markedly different biological activity compared to its ester-linked counterpart: much decreased mitogenic activity at concentrations below 25 μM and cytotoxicity at higher concentrations [2]. These data collectively establish that the alkyl-ether bond is not an inert structural feature but a determinant of metabolic stability and pharmacologic activity.

Metabolic stability Phospholipase resistance Alkyl-ether lipid

cAMP Signaling: cPA Increases Intracellular cAMP Whereas LPA Decreases It

In NIH3T3 fibroblasts, cyclic-PA caused an increase in intracellular cAMP, whereas LPA and alkenyl-GP both decreased cAMP in a pertussis toxin-sensitive manner [1]. This bidirectional cAMP modulation was measured in the same cell system, demonstrating that the cyclic phosphate ring fundamentally alters G-protein coupling preference at overlapping receptor populations. Additionally, cPA did not stimulate ERK1/2 or c-Jun NH2-terminal kinase (JNK) activity, whereas LPA and alkenyl-GP both activated these MAP kinase pathways [1]. The cAMP-elevating property of cPA is consistent with subsequent findings that cPA induced a rapid increase in cAMP in MM1 tumor cells, and that dibutyryl cAMP significantly abrogated LPA-induced invasion [2].

cAMP signaling Second messenger GPCR pharmacology

Neurotrophin-Like Activity: cPA at Nanomolar Concentrations Promotes Neurite Outgrowth Exceeding NGF

In embryonic day 16/17 rat hippocampal neurons cultured in serum-free medium, nanomolar concentrations of cPA promoted neurite outgrowth that quantitatively exceeded the effect of 50 ng/mL nerve growth factor (NGF) [1]. This neurotrophic effect was abolished by pertussis toxin, the LPA1/LPA3 receptor-selective antagonist dioctylglycerol pyrophosphate (DGPP), the PKA inhibitor PKI, wortmannin, and the MEK inhibitor PD98059, demonstrating mechanistic specificity through GPCR→PKA and PI3K→ERK/Akt pathways [1]. Furthermore, cPA elicited transphosphorylation of the TrkA NGF receptor in B5P cells, mimicking a canonical neurotrophin signaling event [1]. In contrast, LPA is predominantly characterized as a mitogen and invasion promoter rather than a neurotrophic factor [2].

Neurotrophic factor Neurite outgrowth Hippocampal neuron

Internal Standard Application: C16 Cyclic LPA Is Validated for LPA Quantification by UPLC-MS/MS, Distinct from 17:0 Cyclic LPA Used for cPA Quantification

C16 Cyclic LPA (1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate, ammonium salt) is specifically validated and documented for use as an internal standard for the quantification of lysophosphatidic acid (LPA) in proton samples using reversed-phase UPLC-MS/MS . In contrast, 17:0 Cyclic LPA (1-heptadecanoyl-glycero-2,3-cyclic-phosphate, ammonium salt, Avanti 857324P) is designated as the internal standard for quantification of cyclic lysophosphatidic acid (cPA) esters, reflecting a different analytical application . This distinct assignment — C16 Cyclic LPA for LPA quantification vs. 17:0 Cyclic LPA for cPA quantification — is based on chromatographic retention time discrimination and molecular ion specificity in MS/MS detection, and using the wrong internal standard would compromise quantification accuracy.

Lipidomics UPLC-MS/MS Internal standard LPA quantification

Highest-Confidence Research and Industrial Application Scenarios for C16 Cyclic LPA (Ammonium Salt)


Cancer Cell Invasion and Metastasis Inhibition Studies

C16 Cyclic LPA is the appropriate tool compound for investigating anti-metastatic mechanisms in vitro and in vivo. Pal-cLPA, the acyl-form analog, achieves 93.8% inhibition of tumor cell transcellular migration at 25 μM in MM1 cells, suppresses invasion across multiple cancer cell lines (B16 melanoma, PSN-1 pancreatic adenocarcinoma, OC-10 lung cancer, HT-1080 fibrosarcoma), and reduces pulmonary metastasis of B16 melanoma in C57BL/6 mice [1]. The alkyl-ether bond of C16 Cyclic LPA provides additional metabolic stability against phospholipase-mediated conversion to pro-invasive LPA, making it suitable for longer-duration invasion assays where ester-linked cPA analogs may lose integrity [2].

Anti-Mitogenic Cell Cycle Regulation and GPCR Signaling Studies

For laboratories investigating G-protein-coupled receptor (GPCR) signaling divergences among phospholipid growth factors, C16 Cyclic LPA is uniquely qualified as a tool that is antiproliferative (unlike mitogenic LPA) and elevates intracellular cAMP (unlike LPA which decreases it) in NIH3T3 fibroblasts [3]. The compound's ability to induce G0/G1 arrest via cyclin D1 downregulation and AKT phosphorylation inhibition in DLD-1 colorectal cancer cells further supports its use in cell cycle regulation studies where functional opposition to the LPA signaling axis is the experimental objective [4].

Neuroscience: Neurotrophin-Mimetic and Neuronal Survival Research

C16 Cyclic LPA is a validated neurotrophin-mimetic agent for primary neuronal culture studies. At nanomolar concentrations, cPA promotes neurite outgrowth in embryonic hippocampal neurons that exceeds the effect of 50 ng/mL NGF, acting through TrkA transphosphorylation and ERK/Akt signaling pathways shared with canonical neurotrophins [5]. This application scenario is particularly relevant for laboratories studying neuronal differentiation, survival, or regeneration where NGF is the standard reference compound but a small-molecule lipid mediator with similar activity is desired.

Lipidomics: UPLC-MS/MS Internal Standard for LPA Quantification in Biological Samples

C16 Cyclic LPA (ammonium salt, >99% TLC purity) is the manufacturer-validated internal standard specifically designated for the quantification of lysophosphatidic acid (LPA) species in proton samples by reversed-phase UPLC-MS/MS . It should be procured by lipidomics core facilities and analytical laboratories quantifying LPA in plasma, serum, or tissue extracts. Users quantifying cyclic LPA (cPA) species must instead procure 17:0 Cyclic LPA (Avanti 857324P), as the two internal standards serve distinct analytical targets and are not interchangeable .

Quote Request

Request a Quote for 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.